Utibapril

Prodrug ACE inhibitor Metabolism

Utibapril, a discontinued Phase II ACE inhibitor, is unavailable through most supply channels despite its unique value for tissue-specific RAS research. - 125-fold vascular vs. plasma ACE selectivity enables low-dose (2 μg/kg/day) studies without systemic interference. - Validated ex vivo benchmark: inhibits angiotensin I-induced vasoconstriction by 64% at 50 μg/kg/day. - Purity ≥98%; stock available in mg-to-gram scales from certified suppliers; same-day global shipping on stocked sizes.

Molecular Formula C22H31N3O5S
Molecular Weight 449.6 g/mol
CAS No. 109683-61-6
Cat. No. B034276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUtibapril
CAS109683-61-6
SynonymsFPL 63547
FPL-63547
utibapril
Molecular FormulaC22H31N3O5S
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O
InChIInChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1
InChIKeyFTYVYAGWBXTWTN-ZVZYQTTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Utibapril (CAS 109683-61-6) Procurement Guide: A Thiadiazoline ACE Inhibitor Prodrug with Distinct Tissue Selectivity


Utibapril (CAS 109683-61-6; also designated FPL 63547) is a small-molecule angiotensin-converting enzyme (ACE) inhibitor [1]. It functions as an ester prodrug of a novel thiadiazoline class, requiring in vivo hydrolysis to its active diacid metabolite, utibaprilat (CAS 109683-79-6), for pharmacological effect [2]. This compound was originally developed for hypertension and heart failure, reaching Phase II clinical trials before its development was discontinued [3].

Utibapril (CAS 109683-61-6): Why In-Class Substitution Compromises Experimental Reproducibility


Substituting Utibapril with another ACE inhibitor introduces a critical experimental confounder due to its unique tissue-specific inhibitory profile. A direct comparative study of six ACE inhibitors (captopril, CGS-16617, cilazapril, enalapril, utibapril, and quinapril) demonstrated that, despite similar hemodynamic effects, these agents produced inconsistent and variable changes in left ventricular mass and pumping ability [1]. These dissociated cardiovascular responses highlight that pharmacodynamic and pharmacokinetic differences within the ACE inhibitor class preclude simple interchangeability [1]. Utibapril's demonstrated capacity to inhibit vascular ACE activity at doses that spare plasma ACE is a distinct, quantifiable property not universally shared among its peers, as detailed below [2].

Utibapril (CAS 109683-61-6) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence


Utibapril vs. Utibaprilat: Prodrug Requirement for a Novel Thiadiazoline Scaffold

Utibapril is an ester prodrug that is metabolically converted in vivo to its active diacid metabolite, utibaprilat. This activation step is a prerequisite for ACE inhibition. This structural feature distinguishes it from many clinically established ACE inhibitors, such as lisinopril and captopril, which are active in their administered form . The distinct thiadiazoline core of utibapril/utibaprilat represents a chemical scaffold divergence from the more common proline-containing structures (e.g., enalapril, ramipril) [1].

Prodrug ACE inhibitor Metabolism

Utibapril Tissue-Specific ACE Inhibition Profile: Differential Sensitivity of Vascular vs. Plasma ACE

Utibapril demonstrates a preferential inhibition of tissue (vascular) ACE over plasma ACE, a property not universally quantified for all ACE inhibitors. In a 30-day oral treatment study in normotensive Wistar rats, a low dose of 2 μg/kg/day significantly inhibited vascular ACE activity, while a 125-fold higher dose (250 μg/kg/day) was required to achieve significant inhibition of plasma ACE [1]. This dose-dependent differential inhibition was confirmed biochemically and functionally.

Tissue ACE Vascular ACE Plasma ACE Selectivity

Utibapril Spares Ventricular ACE Activity in Contrast to Renal and Vascular ACE

Utibapril's tissue selectivity extends to a notable sparing of ventricular ACE activity. In the same 30-day study, while Utibapril significantly inhibited ACE in plasma, kidney, and vasculature, it did not significantly inhibit ventricular ACE activity at any of the tested doses (2, 10, 50, or 250 μg/kg/day) [1]. This stands in contrast to some ACE inhibitors like quinapril and cilazapril, which are known to potently inhibit cardiac ACE [2].

Cardiac ACE Ventricular ACE Renal ACE Tissue Specificity

Utibapril Functional Vascular Effects: Dose-Dependent Inhibition of Angiotensin I-Induced Vasoconstriction

Utibapril's preferential inhibition of vascular ACE translates into a functional, dose-dependent reduction in angiotensin I-induced vasoconstriction in isolated aortic rings. After 30 days of oral treatment, the maximal contractile response of aortic rings to angiotensin I was inhibited by 15% at 2 μg/kg/day, 33% at 10 μg/kg/day, and 64% at 50 μg/kg/day [1]. This functional dose-response correlates with the biochemical inhibition of vascular ACE.

Vascular Reactivity Ex Vivo Aorta Functional Assay

Utibapril (CAS 109683-61-6): Optimal Research Applications Stemming from Its Unique Profile


Tissue-Specific RAS Research: Dissecting Vascular vs. Systemic ACE Contribution

For experimental models requiring the selective inhibition of tissue-bound ACE, particularly in the vasculature, while leaving systemic (plasma) ACE largely unaffected, Utibapril is uniquely suited. Its 125-fold dose differential for vascular vs. plasma ACE inhibition [1] enables researchers to establish low-dose regimens (e.g., 2 μg/kg/day) that target vascular pathology without confounding systemic effects. This is critical for studies on local vascular inflammation, endothelial dysfunction, and atherosclerosis where the tissue RAS plays a dominant role.

Cardiovascular Pharmacology: Differentiating Vascular and Cardiac ACE-Mediated Effects

Utibapril is an ideal tool for studies aiming to separate the hemodynamic and structural contributions of vascular ACE from those of cardiac (ventricular) ACE. Its demonstrated inability to significantly inhibit ventricular ACE at all tested doses [2] allows researchers to interrogate the role of vascular ACE in hypertension and heart failure models without the confounding influence of direct cardiac ACE inhibition. This is a key advantage over quinapril or cilazapril, which potently inhibit cardiac ACE [3].

Ex Vivo Vascular Reactivity Studies with Pre-Treated Animals

Researchers can utilize Utibapril in a chronic pre-treatment paradigm followed by ex vivo organ bath experiments. The established dose-response for inhibiting angiotensin I-induced vasoconstriction in isolated aortic rings (15% at 2 μg/kg/day, 64% at 50 μg/kg/day) [4] provides a validated, quantifiable benchmark. This allows for precise investigation into the functional consequences of vascular ACE inhibition on vessel contractility and endothelial function, independent of acute drug administration artifacts.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Ester Prodrugs

As an ester prodrug of a novel thiadiazoline scaffold , Utibapril serves as a valuable model compound for PK/PD studies. Its requirement for esterase-mediated hydrolysis to the active metabolite, utibaprilat [5], provides a platform for investigating prodrug activation, tissue distribution, and elimination. This is relevant for research in drug metabolism and for developing novel prodrug strategies for cardiovascular or other therapeutic areas.

Technical Documentation Hub

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